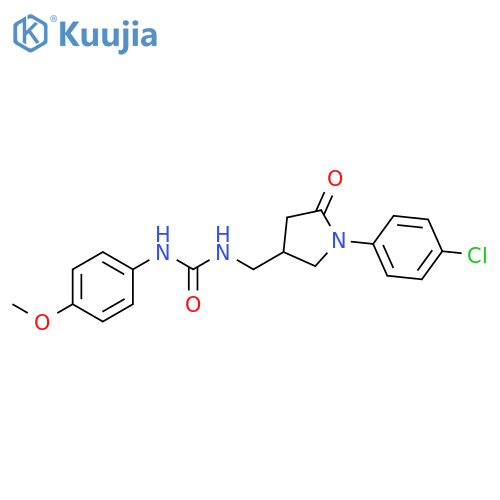Cas no 955237-74-8 (3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(4-methoxyphenyl)urea)

955237-74-8 structure
商品名:3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(4-methoxyphenyl)urea
3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(4-methoxyphenyl)urea 化学的及び物理的性質
名前と識別子
-
- 3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(4-methoxyphenyl)urea
- Urea, N-[[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]methyl]-N'-(4-methoxyphenyl)-
- 1-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea
- AKOS024644059
- 1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methoxyphenyl)urea
- 955237-74-8
- 3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-methoxyphenyl)urea
- F2372-0228
-
- インチ: 1S/C19H20ClN3O3/c1-26-17-8-4-15(5-9-17)22-19(25)21-11-13-10-18(24)23(12-13)16-6-2-14(20)3-7-16/h2-9,13H,10-12H2,1H3,(H2,21,22,25)
- InChIKey: HQQBEUCKJWLBHJ-UHFFFAOYSA-N
- ほほえんだ: N(CC1CC(=O)N(C2=CC=C(Cl)C=C2)C1)C(NC1=CC=C(OC)C=C1)=O
計算された属性
- せいみつぶんしりょう: 373.1193192g/mol
- どういたいしつりょう: 373.1193192g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 488
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.317±0.06 g/cm3(Predicted)
- ふってん: 600.5±53.0 °C(Predicted)
- 酸性度係数(pKa): 13.55±0.46(Predicted)
3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(4-methoxyphenyl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2372-0228-5μmol |
3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-methoxyphenyl)urea |
955237-74-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2372-0228-4mg |
3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-methoxyphenyl)urea |
955237-74-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2372-0228-2μmol |
3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-methoxyphenyl)urea |
955237-74-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2372-0228-1mg |
3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-methoxyphenyl)urea |
955237-74-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2372-0228-15mg |
3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-methoxyphenyl)urea |
955237-74-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2372-0228-25mg |
3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-methoxyphenyl)urea |
955237-74-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2372-0228-10μmol |
3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-methoxyphenyl)urea |
955237-74-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2372-0228-20μmol |
3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-methoxyphenyl)urea |
955237-74-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2372-0228-75mg |
3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-methoxyphenyl)urea |
955237-74-8 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
| Life Chemicals | F2372-0228-30mg |
3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-methoxyphenyl)urea |
955237-74-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(4-methoxyphenyl)urea 関連文献
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
955237-74-8 (3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(4-methoxyphenyl)urea) 関連製品
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
